N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-17(22-7-3-2-4-16(22)21-12)18(23)20-10-13-8-15(11-19-9-13)14-5-6-14/h2-4,7-9,11,14H,5-6,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZRURUCPATLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=CN=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
The imidazo[1,2-a]pyridine-3-carboxamide scaffold is shared among several analogs, with key differences in substituents modulating physicochemical and biological properties:
Physicochemical Properties
- NMR Data: Cyclohexylmethyl Analog (Compound 18): Exhibits broad cyclohexyl signals (δ 0.94–1.78 ppm), indicating conformational flexibility. Target Compound: Expected upfield shifts for cyclopropyl protons (δ ~1.0–2.0 ppm) and pyridinyl aromatic signals (δ ~7.0–8.5 ppm).
Key Differentiators of the Target Compound
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis typically involves coupling 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with (5-cyclopropylpyridin-3-yl)methanamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DMF or dichloromethane .
- Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield and purity. Flow chemistry techniques may enhance reproducibility .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
Q. How can the compound’s structure be validated, and what analytical techniques are critical for characterization?
- Methodology :
- X-ray crystallography (using SHELX software for refinement) confirms 3D structure and hydrogen-bonding patterns .
- NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) resolves substituent positions and cyclopropane ring conformation .
- High-resolution mass spectrometry (HRMS) and FT-IR validate molecular formula and functional groups (amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Use fluorescence polarization assays to measure binding affinity to kinase targets (e.g., EGFR, BRAF) .
- Cell viability assays (MTT or CellTiter-Glo) assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Surface plasmon resonance (SPR) quantifies real-time interactions with protein targets .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to improve target selectivity, and what computational tools support this?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with active sites (e.g., ATP-binding pockets) .
- Modify the cyclopropane ring or pyridine substituents to enhance steric/electronic complementarity. For example:
| Structural Feature | Modification Strategy | Expected Impact |
|---|---|---|
| Cyclopropane ring | Replace with bicyclo[1.1.1]pentane | Improved metabolic stability |
| Pyridine methyl group | Substitute with Cl or CF₃ | Increased hydrophobic interactions |
Q. How should researchers address contradictions in crystallographic data versus computational modeling results?
- Methodology :
- Cross-validate X-ray structures (SHELXL-refined) with DFT calculations (B3LYP/6-31G*) to resolve discrepancies in bond lengths/angles .
- Use molecular dynamics simulations (AMBER, GROMACS) to assess conformational flexibility in solution vs. solid state .
- Apply R-factor analysis and electron density maps to identify potential disorder or twinning in crystals .
Q. What strategies mitigate off-target effects in biological studies, and how can SAR studies be structured?
- Methodology :
- Conduct selectivity profiling against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Develop SAR tables by synthesizing derivatives with systematic substitutions:
| Compound ID | R₁ (Pyridine) | R₂ (Imidazo) | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|---|
| 1 | Cyclopropyl | Methyl | 12.3 | 8.5 |
| 2 | CF₃ | Ethyl | 7.8 | 15.2 |
Q. How can researchers optimize pharmacokinetic properties while retaining activity?
- Methodology :
- Introduce prodrug moieties (e.g., esterification of amide) to enhance solubility .
- Use logP calculations (ALOGPS) and PAMPA assays to balance lipophilicity and membrane permeability .
- Test metabolic stability in hepatic microsome assays (human/rat) to guide structural modifications .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodology :
- Apply non-linear regression (GraphPad Prism) to fit sigmoidal dose-response curves and calculate IC₅₀ values .
- Use Grubbs’ test to identify outliers in replicate experiments .
- Perform ANOVA with post-hoc Tukey tests to compare multiple compound variants .
Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Re-evaluate bioavailability (e.g., plasma protein binding, CYP450 metabolism) using LC-MS/MS pharmacokinetic studies .
- Validate target engagement in vivo via PET imaging with radiolabeled analogs .
- Adjust formulation (nanoparticles, liposomes) to improve tissue penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
